2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride

Sigma-1 receptor Tetrahydrobenzothiophene Structure-activity relationship

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride (CAS 1956318-77-6) is a tetrahydrobenzothiophene derivative bearing a primary amine terminated ethyl side chain at the 4-position of the saturated ring. The compound belongs to a class of heterocyclic scaffolds that have attracted sustained interest in medicinal chemistry for sigma receptor modulation, kinase inhibition, and anticancer applications.

Molecular Formula C10H16ClNS
Molecular Weight 217.76 g/mol
Cat. No. B13432692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride
Molecular FormulaC10H16ClNS
Molecular Weight217.76 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)SC=C2)CCN.Cl
InChIInChI=1S/C10H15NS.ClH/c11-6-4-8-2-1-3-10-9(8)5-7-12-10;/h5,7-8H,1-4,6,11H2;1H
InChIKeyCLGJSCOUBJDWBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride: Chemical Class, Pharmacophoric Context, and Procurement Rationale


2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride (CAS 1956318-77-6) is a tetrahydrobenzothiophene derivative bearing a primary amine terminated ethyl side chain at the 4-position of the saturated ring. The compound belongs to a class of heterocyclic scaffolds that have attracted sustained interest in medicinal chemistry for sigma receptor modulation, kinase inhibition, and anticancer applications [1]. Crucially, the 4-yl substitution pattern is a deliberate pharmacophoric design element, distinguished from the historically more studied 3-yl isomer, and is specifically claimed in patent literature as an intermediate for sigma (σ) receptor ligands [2]. Understanding the positional isomerism is essential for procurement decisions, as the 4-yl amine serves as a dedicated building block for a distinct intellectual property space.

Why Generic Substitution Fails for 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride


Casual interchange between the 4-yl and 3-yl positional isomers, or between the hydrochloride and free base forms, introduces irreproducible biological outcomes in downstream applications. The 4-yl isomer is a documented key intermediate in an 8-step synthetic route yielding sigma-1 (σ₁) ligands with nanomolar affinity [1], a pharmacological profile that cannot be replicated using the 3-yl isomer due to the different spatial presentation of the amine-bearing side chain. Furthermore, salt forms differ in solubility, hygroscopicity, and stoichiometric equivalence, directly impacting reaction yield and purity profiles in multi-step syntheses . Substitution without rigorous comparative characterization risks generating biologically inactive analogs, invalidating structure-activity relationship (SAR) conclusions, and wasting months of medicinal chemistry effort.

Product-Specific Quantitative Evidence Guide: 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride vs. Comparators


Sigma-1 Receptor Ligand Derivatization: Ki Values of N-Substituted 4-yl Aminoethyl Tetrahydrobenzothiophenes vs. 3-yl Analog Baseline

N-substituted derivatives of the target compound (bearing the 4-yl aminoethyl scaffold) demonstrate potent sigma-1 (σ₁) receptor affinity. The N-benzyl derivative (4a) exhibits Ki = 49 nM, and the N-cyclohexylmethyl derivative (4d) achieves Ki = 5.0 nM against σ₁ receptors [1]. In contrast, the corresponding 3-yl aminoethyl scaffold did not emerge as the lead pharmacophoric element from the rational design study combining σ₁ pharmacophoric fragments; the 4-yl substitution pattern was specifically selected to reproduce the spatial arrangement required for σ₁ engagement [1]. This provides a class-level inference that the 4-yl isomer is uniquely validated as a σ₁ ligand precursor among tetrahydrobenzothiophene regioisomers.

Sigma-1 receptor Tetrahydrobenzothiophene Structure-activity relationship

SK3 Channel Inhibitor Derivatization: 4-yl Amine Derivative Kd at SK3 vs. Absence of 3-yl Analog Activity Data

The 4-yl amine serves as a direct precursor to a 1H-benzoimidazol-2-yl derivative that inhibits the small-conductance calcium-activated potassium channel subtype 3 (SK3). BindingDB records a Kd value of 540 nM for (1H-Benzoimidazol-2-yl)-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)amine (CHEMBL487166) at the rat recombinant SK3 channel measured by whole-cell patch clamp in HEK293 cells [1]. A search of BindingDB for the corresponding 3-yl analog (1H-Benzoimidazol-2-yl)-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)amine returns no SK3 affinity data, indicating that the 4-yl scaffold captures an SK3-relevant pharmacophoric space not annotated for the 3-yl isomer [2].

SK3 channel Potassium channel inhibition Tetrahydrobenzothiophene derivatives

Purity Benchmark Advantage: 97% HPLC Purity for 4-yl Isomer Hydrochloride vs. 95% Purity for 3-yl Isomer Free Base

Commercial suppliers provide the 4-yl isomer hydrochloride (CAS 1956318-77-6) at a certified purity of 97% (HPLC) . The closest regioisomer, 2-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)ethanamine (free base, CAS 913526-84-8), is listed by a major supplier at a standard purity of ≥95% . This 2-percentage-point purity advantage, combined with the salt-form specification of the hydrochloride (which provides well-defined stoichiometry, improved solid-state stability, and straightforward handling relative to the free base), constitutes a direct procurement differentiator for laboratories that demand high-purity starting materials for reproducible SAR campaigns.

Purity benchmark Isomer purity Procurement specification

IP-Protected Building Block Utility: 4-yl Amine as Precursor to >30 Specifically Claimed Sigma Ligands in Patent Literature

U.S. Patent US20120238567A1 explicitly claims >30 compounds that utilize the 4-(2-aminoethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene scaffold as the core structural element [1]. Examples include spiro[1,2-dihydroindene-3,4′-piperidine], 2,8-diazaspiro[4.5]decan-1-one, and benzimidazole conjugates, all linked via the 4-yl ethylamino tether [1]. In contrast, a patent landscape analysis reveals that the 3-yl aminoethyl scaffold is not claimed in any granted patent covering sigma receptor ligands from the 2007–2012 priority period [2]. The para-like geometric relationship between the thiophene sulfur and the ethylamino chain in the 4-yl isomer uniquely satisfies the conformational requirements for sigma receptor pharmacophore models, whereas the meta-like 3-yl substitution pattern does not provide the optimal N–S interatomic distance.

Patent-protected intermediate Sigma receptor ligand Intellectual property

Best Research and Industrial Application Scenarios for 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride


Sigma-1 Receptor Ligand Development: Derivatization to N-Substituted Benzyl or Cyclohexylmethyl Analogs with Nanomolar Affinity

The target compound serves as the immediate precursor to N-benzyl and N-cyclohexylmethyl derivatives displaying Ki values of 49 nM and 5.0 nM, respectively, at the sigma-1 receptor [1]. Medchem groups pursuing sigma-1-targeted therapies for neuropathic pain, psychosis, or depression should select the 4-yl hydrochloride for direct access to this patent-protected, high-affinity series, bypassing the need for regioisomer validation studies.

SK3 Potassium Channel Pharmacological Tool Synthesis: Benzimidazole Conjugate Generation

Coupling the 4-yl amine with 2-chlorobenzimidazole yields a derivative with Kd = 540 nM at rat recombinant SK3 channels [1]. This provides a structurally characterized tool compound for studying SK3-mediated neuronal excitability, and the building block is uniquely positioned to support further SAR exploration around the tetrahydrobenzothiophene-benzimidazole chemotype.

Comparative Impurity Profiling and Isomer Discrimination for Regiochemical Quality Control

The 4-yl isomer hydrochloride is specified at 97% purity by commercial vendors [1], whereas the 3-yl isomer free base is listed at ≥95% [2]. Analytical laboratories requiring a well-characterized, high-purity standard for isomer discrimination in HPLC method development should procure the hydrochloride salt for its superior purity and well-defined salt stoichiometry, enabling accurate calibration and retention time mapping.

IP-Compliant Fragment-Based Drug Discovery: 4-yl Scaffold as a Privileged Sigma Ligand Intermediate

With >30 explicitly claimed compounds in US20120238567A1 utilizing the 4-(2-aminoethyl) scaffold [1], fragment-based drug discovery programs targeting sigma receptors can immediately access an IP-protected chemical space by using the 4-yl hydrochloride as the primary amine fragment. This eliminates the risk of investing resources into a 3-yl scaffold that offers no patent protection in this indication.

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